Aleuritic acid

Overview

Description

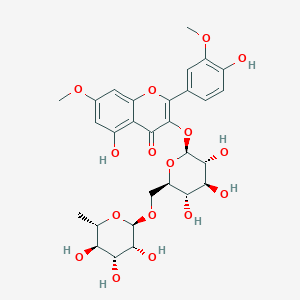

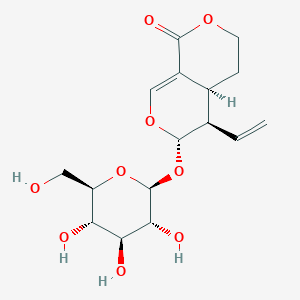

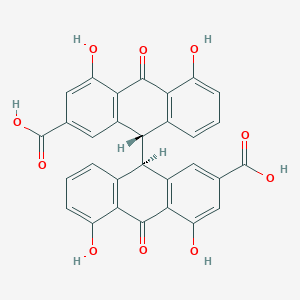

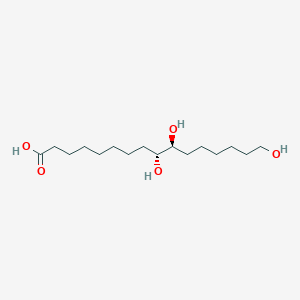

Aleuritic acid is a complex organic compound characterized by the presence of three hydroxyl groups attached to a hexadecanoic acid backbone. This compound is notable for its specific stereochemistry, with the hydroxyl groups positioned at the 9th, 10th, and 16th carbon atoms in the R, S, and unspecified configurations, respectively. It is a member of the hydroxy fatty acids, which are known for their diverse biological activities and applications in various fields.

Mechanism of Action

Mode of Action

It is known to be a major ingredient in shellac, constituting about 35% of it . It is used as a starting material in the perfume industry for the preparation of musk aroma .

Biochemical Pathways

Aleuritic acid is synthesized from acetyl-CoA by fatty acid synthases . It is a significant component of lac resins, which are secreted by insects from the genus Kerria . The fatty acid synthesis pathway, which includes steps catalyzed by fatty acid synthetases (FAS), elongases of very long chain fatty acid (ELO), and fatty acid desaturases (FAD), is involved in the production of hydroxyl fatty acids, including this compound .

Result of Action

Its role as a starting material in the perfume industry suggests that it may have an impact on olfactory receptors .

Biochemical Analysis

Biochemical Properties

It is known that Aleuritic acid is a naturally occurring fatty acid that is present in human milk, bovine milk, and other animal sources . It plays a significant role in human milk fat and possesses diverse biological activities .

Cellular Effects

It is known that short-chain fatty acids, which this compound is a part of, can positively impact health, and various studies suggest that they regulate glucose‒lipid metabolism by influencing short-chain fatty acids (SCFAs) .

Molecular Mechanism

It is known that the biosynthetic pathway for polyterpene esters, which this compound is a part of, is the mevalonate pathway (MVA) in the cytoplasm . In the mevalonate pathway, acetyl-CoA is converted into mevalonic acids by the action of hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase .

Metabolic Pathways

This compound is involved in the mevalonate pathway (MVA) in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aleuritic acid typically involves multi-step organic reactions. One common approach is the epoxidation of unsaturated fatty acids followed by hydrolysis to introduce hydroxyl groups at specific positions. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts like molybdenum or tungsten complexes. The hydrolysis step may involve acidic or basic conditions to open the epoxide ring and form the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes using microbial fermentation. Certain microorganisms, such as specific strains of bacteria or fungi, can be engineered to produce this compound through metabolic pathways. These bioprocesses are often optimized for yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Aleuritic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 9,10,16-trioxohexadecanoic acid.

Reduction: Formation of 9,10,16-trihydroxyhexadecanol.

Substitution: Formation of esters like 9,10,16-trihydroxyhexadecanoate.

Scientific Research Applications

Aleuritic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable plastics and surfactants.

Comparison with Similar Compounds

Similar Compounds

(9R,10S)-9,10-epoxyoctadecanoic acid: An epoxide derivative with similar stereochemistry but different functional groups.

(9R,10S)-9,10-dihydroxyoctadecanoic acid: A dihydroxy fatty acid with two hydroxyl groups at the 9th and 10th positions.

9R,10S,18-trihydroxy-stearic acid: A trihydroxy fatty acid with hydroxyl groups at the 9th, 10th, and 18th positions.

Uniqueness

Aleuritic acid is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.

Properties

CAS No. |

533-87-9 |

|---|---|

Molecular Formula |

C16H32O5 |

Molecular Weight |

304.42 g/mol |

IUPAC Name |

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1 |

InChI Key |

MEHUJCGAYMDLEL-LSDHHAIUSA-N |

SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Isomeric SMILES |

C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Key on ui other cas no. |

533-87-9 |

physical_description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

Synonyms |

9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aleuritic acid?

A1: this compound has the molecular formula C16H32O5 and a molecular weight of 304.43 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, , , , ]

Q3: What is the significance of the threo configuration in this compound?

A3: Studies have confirmed that natural this compound exists in the threo configuration, which distinguishes it from its erythro isomer. This stereochemical distinction is crucial for its biological activity and applications. []

Q4: How does the presence of hydroxyl groups influence this compound's properties?

A4: The three hydroxyl groups in this compound contribute significantly to its polarity. These groups influence its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its self-assembly properties. [, ]

Q5: What is the primary natural source of this compound?

A5: this compound is primarily obtained from shellac, a natural resin secreted by the lac insect Kerria lacca. It constitutes a significant portion of the resin's composition, making shellac a valuable source for its extraction. [, , , ]

Q6: What are the common methods for extracting this compound from shellac?

A6: The most common method involves alkaline hydrolysis of shellac, often using sodium hydroxide (NaOH). Researchers have explored various modifications to this process, including microwave-assisted saponification and reactive adsorption on functionalized polymers, to improve yield and purity. [, , , ]

Q7: How does the purity of this compound affect its industrial applications?

A7: High purity this compound (>98%) is desirable for applications in the perfume industry, particularly for synthesizing civetone and dihydrocivetone. Impurities can negatively impact the quality and fragrance of the final products. [, , ]

Q8: What are the main industrial applications of this compound?

A8: this compound is a valuable precursor in the fragrance industry for synthesizing macrocyclic musk compounds like civetone and dihydrocivetone. Its unique structure also makes it suitable for developing biodegradable polymers, coatings, and drug delivery systems. [, , , , ]

Q9: How is this compound utilized in the synthesis of insect pheromones?

A9: this compound serves as a starting material for synthesizing various insect pheromones, including (Z)-7-tetradecen-1-yl acetate and (Z)-9-tetradecen-1-ol, which are important for pest management programs. [, ]

Q10: What is the role of this compound in the development of biodegradable materials?

A10: this compound can be polymerized to create polythis compound, a biodegradable polyester. This polymer shows potential for use in sustainable packaging materials, coatings, and biomedical applications due to its biocompatibility and biodegradability. [, , ]

Q11: How has computational chemistry contributed to understanding this compound?

A11: Molecular dynamics (MD) simulations have provided valuable insights into the self-assembly behavior of this compound, particularly its tendency to form monolayers and multilayers depending on the surrounding environment. []

Q12: Has this compound shown potential in pharmaceutical research?

A12: Recent research has identified this compound as a potential inhibitor of the interaction between Mycobacterium tuberculosis Nei2 and the β-clamp. This inhibition suggests possible applications for developing new tuberculosis treatments. []

Q13: What are the environmental concerns related to the disposal of this compound industrial waste?

A13: Improper disposal of alkaline effluent generated during this compound production can contaminate water bodies and clog sewage systems. Therefore, developing sustainable waste management and recycling strategies is crucial. [, ]

Q14: How does the use of this compound contribute to sustainability?

A14: this compound, being derived from a renewable resource (shellac), presents a sustainable alternative to petroleum-based products in various applications, promoting eco-friendly practices in different industries. [, , ]

Q15: What are the potential future research directions for this compound?

A15: Further research can focus on optimizing extraction methods, exploring new applications in drug delivery and biomaterials, understanding its biodegradation pathways, and assessing its long-term environmental impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.